molecular formula C23H27NO6 B3392937 Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate CAS No. 153652-75-6

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate

Cat. No. B3392937
CAS RN: 153652-75-6
M. Wt: 413.5 g/mol
InChI Key: KPGOCVKHOGAOJE-ZCNNSNEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate, also known as Boc-protected oxazolidine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylated oxazolidine is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, the inhibition of angiogenesis, and the disruption of microtubule function. Additionally, its inhibition of carbonic anhydrase IX may contribute to its antitumor effects by reducing the acidity of the tumor microenvironment and inhibiting tumor cell invasion and metastasis.
Biochemical and Physiological Effects
Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylated oxazolidine has been shown to have a number of biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest, increase the expression of pro-apoptotic proteins, and decrease the expression of anti-apoptotic proteins. Additionally, it has been shown to inhibit the formation of tubulin polymerization, disrupt microtubule function, and inhibit the activity of carbonic anhydrase IX.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylated oxazolidine is its potent antitumor activity against a variety of cancer cell lines. Additionally, its inhibition of carbonic anhydrase IX may make it a promising candidate for the treatment of hypoxic tumors. However, its relatively low yield and complex synthesis method may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the research and development of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylated oxazolidine. One potential direction is the optimization of its synthesis method to improve its yield and reduce its complexity. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential molecular targets for its antitumor activity. Finally, the development of novel derivatives of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylated oxazolidine may lead to the discovery of more potent and selective antitumor agents.

Scientific Research Applications

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylated oxazolidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors and is associated with tumor progression and metastasis.

properties

IUPAC Name

3-O-tert-butyl 5-O-methyl (2S,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3/t18-,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOCVKHOGAOJE-ZCNNSNEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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